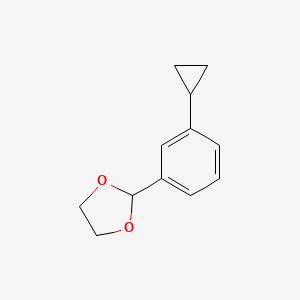
2-(3-Cyclopropylphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopropylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a cyclopropyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropylphenyl)-1,3-dioxolane typically involves the cyclization of a suitable precursor. One common method is the reaction of 3-cyclopropylbenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve the desired quality.
化学反応の分析
Types of Reactions
2-(3-Cyclopropylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl-substituted benzaldehydes or benzoic acids.
Reduction: Formation of cyclopropyl-substituted diols.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-(3-Cyclopropylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(3-Cyclopropylphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets.
類似化合物との比較
Similar Compounds
2-(3-Cyclopropylphenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-(3-Cyclopropylphenyl)-1,3-dioxepane: Contains a dioxepane ring, which is larger than the dioxolane ring.
Uniqueness
2-(3-Cyclopropylphenyl)-1,3-dioxolane is unique due to its specific ring size and the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2-(3-cyclopropylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-2-10(9-4-5-9)8-11(3-1)12-13-6-7-14-12/h1-3,8-9,12H,4-7H2 |
InChIキー |
ROXHNJMOUJFVOQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=CC=C2)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



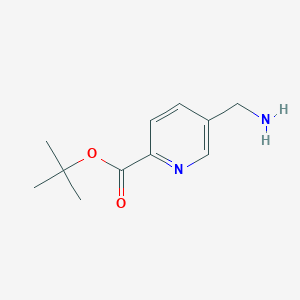
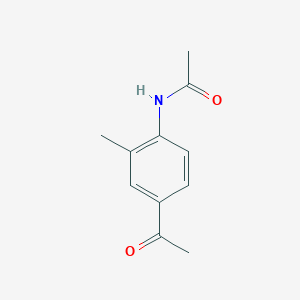
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)
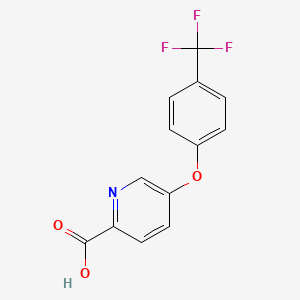
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
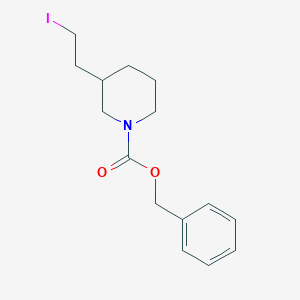
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
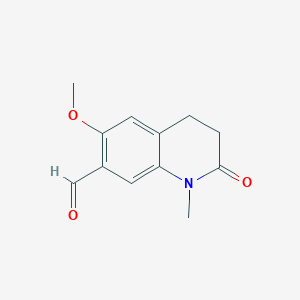
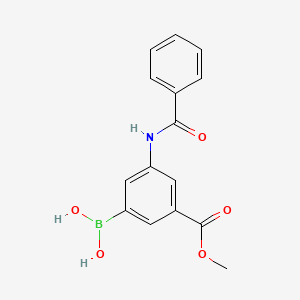

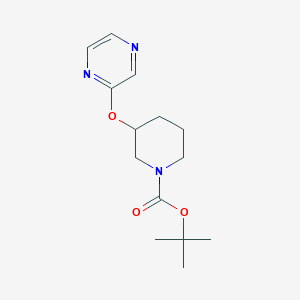
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
